2,4,6-Triphenoxy-1,3,5-triazine

Catalog No.
S702568
CAS No.
1919-48-8
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenoxy-1,3,5-triazine

CAS Number

1919-48-8

Product Name

2,4,6-Triphenoxy-1,3,5-triazine

IUPAC Name

2,4,6-triphenoxy-1,3,5-triazine

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H

InChI Key

IYDYVVVAQKFGBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4

Hole-Blocking Material for Electroluminescent Devices (ELDs):

2,4,6-Triphenoxy-1,3,5-triazine has been investigated as a potential hole-blocking material (HBM) for electroluminescent devices (ELDs). [] HBLs play a crucial role in improving the efficiency and stability of ELDs by preventing the flow of holes (positively charged carriers) from the anode to the emitting layer.

Studies have shown that 2,4,6-Triphenoxy-1,3,5-triazine exhibits good hole-blocking properties due to its high ionization potential and low hole mobility. [] However, further research is needed to optimize its performance and explore its potential in different types of ELDs.

Studying Steric Effects in Triazine Systems for Polymer Formation:

2,4,6-Triphenoxy-1,3,5-triazine has also been used as a model compound to study the influence of steric effects on the formation of polymeric structures within the triazine system. []

The research explores how the bulky phenoxy groups attached to the triazine ring affect its reactivity and ability to form linkages with other molecules, ultimately influencing the formation of polymers with specific properties. [] This knowledge can be valuable for designing novel triazine-based polymers for various applications.

Synthesis of Silver(I) Polymers:

2,4,6-Triphenoxy-1,3,5-triazine has been employed as a ligand in the synthesis of coordination polymers containing silver(I) ions. [] These polymers exhibit interesting properties, including photoluminescence and potential applications in areas like catalysis and sensing. []

2,4,6-Triphenoxy-1,3,5-triazine is an organic compound belonging to the triazine class. It is a white crystalline solid with the chemical formula C21H15N3O3.

Origin and Significance:

  • Pharmaceuticals: As building blocks for drug discovery due to their ability to interact with biological systems [].
  • Agrochemicals: As herbicides, fungicides, and insecticides [].
  • Materials Science: As components in polymers and dyes [].

While research specifically on 2,4,6-Triphenoxy-1,3,5-triazine is limited, its triazine structure suggests potential in these areas, warranting further investigation.

Molecular Structure Analysis:

  • The triazine ring: The core structure consists of a six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5. This ring system exhibits π-electron delocalization, contributing to its stability and reactivity.
  • Phenoxy groups: Three phenoxy groups (C6H5O-) are attached to positions 2, 4, and 6 of the triazine ring. These electron-donating groups influence the overall electronic properties of the molecule.

Chemical Reactions Analysis:

  • Synthesis

    One potential synthesis route involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with phenol under appropriate conditions.[Image of Cyanuric chloride molecule][Image of Phenol molecule]

  • Nucleophilic substitution

    The phenoxy groups, being electron-rich, might undergo nucleophilic substitution reactions with suitable nucleophiles, potentially leading to the formation of new derivatives.

Physical and Chemical Properties:

  • Melting point: 232-235°C (literature value) [].
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and benzene due to the presence of the aromatic groups.
  • Stability: Information on stability is not readily available. However, triazine rings generally exhibit good chemical stability.

Mechanism of Action:

  • Interaction with biological targets: The triazine ring system and the electron-donating phenoxy groups might interact with specific biomolecules, potentially influencing biological processes.
  • Formation of supramolecular structures: The aromatic groups could facilitate π-π stacking interactions, leading to the formation of self-assembled structures with unique properties.

Safety and Hazards:

  • Potential skin and eye irritation due to the aromatic groups.
  • Possible respiratory irritation if inhaled.
  • As with most organic compounds, exercise caution regarding flammability and proper handling practices.

XLogP3

5.6

Melting Point

233.5 °C

UNII

EI8X45A9IB

Other CAS

1919-48-8

Wikipedia

1,3,5-Triazine, 2,4,6-triphenoxy-

General Manufacturing Information

1,3,5-Triazine, 2,4,6-triphenoxy-: INACTIVE

Dates

Modify: 2023-08-15

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